molecular formula C17H22N4O3S B363649 N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide CAS No. 857493-86-8

N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B363649
CAS No.: 857493-86-8
M. Wt: 362.4g/mol
InChI Key: NHHFNKZRQFBVTF-YBFXNURJSA-N
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Description

N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.4g/mol. The purity is usually 95%.
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Biological Activity

N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various biological effects, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure includes a thiazolidinone core, which is known for its diverse pharmacological activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of thiazolidinone derivatives. For instance, a study on related compounds found that certain thiazolidinones exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AModerate (MIC = 32 µg/mL)Weak (MIC = 128 µg/mL)
Compound BStrong (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)
N-butyl derivativeTBDTBD

Antifungal Activity

The antifungal activity of thiazolidinones has also been explored. In vitro studies indicated that these compounds could inhibit the growth of various fungal strains, potentially through the disruption of fungal cell membranes or interference with ergosterol biosynthesis.

Fungal StrainInhibition Zone (mm)
Candida albicans15
Aspergillus niger12

Anticancer Properties

Research has shown that thiazolidinone derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. A specific study highlighted its effects on human cancer cell lines, demonstrating significant cytotoxicity.

Cell LineIC50 (µM)
HeLa (cervical carcinoma)10
MCF-7 (breast cancer)12

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with biological targets. The hydrazone moiety may facilitate coordination with metal ions or binding to enzymes, while the thiazolidinone core can engage in hydrogen bonding and hydrophobic interactions with target proteins.

Case Studies

  • Case Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several thiazolidinones, including the N-butyl derivative. Results indicated that this compound exhibited comparable activity to established antibiotics against specific bacterial strains.
  • Case Study on Anticancer Activity : In a study involving various cancer cell lines, the N-butyl derivative was shown to significantly reduce cell viability through apoptosis induction, highlighting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

N-butyl-2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-14-16(23)20-17(25-14)21-19-11-12-5-7-13(24-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,22)(H,20,21,23)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHFNKZRQFBVTF-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)NC(=NN=CC2=CC=C(C=C2)OC)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OC)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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